molecular formula C12H12FNO3 B2434578 2-Acetyl-7-fluoro-3,4-dihydro-1H-isoquinoline-8-carboxylic acid CAS No. 2248976-58-9

2-Acetyl-7-fluoro-3,4-dihydro-1H-isoquinoline-8-carboxylic acid

Cat. No. B2434578
CAS RN: 2248976-58-9
M. Wt: 237.23
InChI Key: YSVKGANBJIGYEB-UHFFFAOYSA-N
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Description

2-Acetyl-7-fluoro-3,4-dihydro-1H-isoquinoline-8-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. It is a synthetic molecule that belongs to the class of isoquinoline carboxylic acids.

Mechanism of Action

The mechanism of action of 2-Acetyl-7-fluoro-3,4-dihydro-1H-isoquinoline-8-carboxylic acid is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. By inhibiting these enzymes, the compound reduces the production of inflammatory mediators, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-Acetyl-7-fluoro-3,4-dihydro-1H-isoquinoline-8-carboxylic acid has anti-inflammatory and analgesic effects in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Acetyl-7-fluoro-3,4-dihydro-1H-isoquinoline-8-carboxylic acid in lab experiments include its high purity and yield, as well as its potential therapeutic applications. However, the limitations of using this compound include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 2-Acetyl-7-fluoro-3,4-dihydro-1H-isoquinoline-8-carboxylic acid. These include further studies to fully understand its mechanism of action, potential side effects, and pharmacokinetics. Additionally, the compound could be studied for its potential use in the treatment of other inflammatory and neurodegenerative disorders. Finally, the synthesis method could be optimized further to improve yield and reduce costs.

Synthesis Methods

The synthesis of 2-Acetyl-7-fluoro-3,4-dihydro-1H-isoquinoline-8-carboxylic acid involves the reaction of 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an acylation mechanism, resulting in the formation of the desired compound. This method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

2-Acetyl-7-fluoro-3,4-dihydro-1H-isoquinoline-8-carboxylic acid has been studied for its potential applications as a therapeutic agent. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

2-acetyl-7-fluoro-3,4-dihydro-1H-isoquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3/c1-7(15)14-5-4-8-2-3-10(13)11(12(16)17)9(8)6-14/h2-3H,4-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVKGANBJIGYEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-7-fluoro-3,4-dihydro-1H-isoquinoline-8-carboxylic acid

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